1-Azido-4-methoxybenzene

Organometallic Synthesis Reaction Kinetics Rhenium Complexes

1-Azido-4-methoxybenzene (4-methoxyphenyl azide) stands out among aryl azides: its electron-donating para‑methoxy group dramatically alters reaction kinetics, producing a large negative entropy of activation (ΔS‡ = -21 cal mol⁻¹ K⁻¹) that directly impacts CuAAC efficiency and organometallic imido‑formation pathways. Unlike p‑nitrophenyl azide, this compound exhibits complete metabolic stability under anaerobic microsomal conditions, making it the preferred tag for bioorthogonal chemistry in reducing intracellular environments. Upon UV irradiation, it generates a triplet nitrene (2k₄ = 8.7×10⁸ L mol⁻¹ s⁻¹) for reliable covalent crosslinking. Choose this azide when predictable, substituent‑tuned reactivity and biological inertness are mandatory.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 2101-87-3
Cat. No. B1265735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-methoxybenzene
CAS2101-87-3
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=[N+]=[N-]
InChIInChI=1S/C7H7N3O/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3
InChIKeyPPKDSHDYUBDVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-methoxybenzene (CAS 2101-87-3): Essential Procurement Specifications for Aryl Azide Click Chemistry and Photochemistry


1-Azido-4-methoxybenzene (4-methoxyphenyl azide, CAS 2101-87-3) is a para-substituted aryl azide with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol [1]. It is a solid at standard conditions with a melting point of 36 °C and a flash point of -30 °C, typically supplied as a ~0.5 M solution in tert-butyl methyl ether for research applications . As a member of the aryl azide class, it serves as a versatile precursor for azide-alkyne cycloaddition (CuAAC) reactions and as a photolabile crosslinking agent via nitrene generation upon UV irradiation .

Why 1-Azido-4-methoxybenzene Cannot Be Replaced by Other Aryl Azides Without Altering Reaction Outcomes


Aryl azides exhibit pronounced substituent-dependent reactivity that precludes simple interchange among in-class analogs. The electron-donating para-methoxy group in 1-azido-4-methoxybenzene fundamentally alters the rate-determining step in metal-mediated transformations, producing a large negative entropy of activation (ΔS‡ = -21 cal mol⁻¹ K⁻¹) that is absent in unsubstituted phenyl azide and electron-withdrawing analogs [1]. This mechanistic divergence directly affects reaction kinetics, product distribution, and the suitability of the azide for specific applications such as copper-catalyzed click chemistry, photoaffinity labeling, and organometallic synthesis [2].

Quantitative Differentiation of 1-Azido-4-methoxybenzene from Closest Analogs: Procurement-Relevant Evidence


Mechanistic Divergence in Rhenium Imido Complex Formation: Entropy of Activation Comparison

In the reaction with the oxorhenium(V) complex [Re(O)(hoz)₂(CH₃CN)][B(C₆F₅)₄], 1-azido-4-methoxybenzene exhibits a large negative entropy of activation (ΔS‡ = -21 cal mol⁻¹ K⁻¹), in sharp contrast to the near-zero ΔS‡ observed for phenyl azide and 4-(trifluoromethyl)phenyl azide [1]. This indicates that the electron-donating methoxy group changes the rate-determining step from N₂ extrusion (for electron-withdrawing azides) to initial azide attack [1].

Organometallic Synthesis Reaction Kinetics Rhenium Complexes

Metabolic Stability in Hepatic Microsomal Assays: Negligible Reduction vs. p-Nitrophenyl Azide

In vitro incubation with mouse liver microsomes under anaerobic conditions showed that 1-azido-4-methoxybenzene (p-methoxyphenyl azide) produced no detectable metabolites, in contrast to p-nitrophenyl azide which underwent rapid metabolic reduction [1]. The rate of reduction for p-nitrophenyl azide was approximately 20-fold higher than that observed for p-cyano- and p-chlorophenyl azide, while p-methoxyphenyl azide and phenyl azide remained essentially inert [1].

Drug Metabolism Microsomal Stability Prodrug Design

Triplet Nitrene Recombination Kinetics in Flash Photolysis

Flash photolysis of 1-azido-4-methoxybenzene generates the corresponding triplet nitrene, which undergoes dimerization to form azobenzene derivatives with a second-order rate constant 2k₄ = (8.7 ± 1.0) × 10⁸ L mol⁻¹ s⁻¹ [1]. Alternatively, in the presence of molecular oxygen, the triplet nitrene adds O₂ to produce nitroso oxide cis-trans isomers with a total rate constant k₅ [1]. This quantitative kinetic data provides a benchmark for designing photochemical crosslinking experiments.

Photochemistry Nitrene Chemistry Flash Photolysis

Hammett Behavior Deviation: Mechanistic Break in Linear Free-Energy Relationship

In the same rhenium imido complex formation, electron-withdrawing para-substituted aryl azides exhibit a negative Hammett reaction constant ρ = -1.3. However, electron-donating 4-methoxyphenyl azide deviates significantly from this trend, resulting in a break in the Hammett plot slope [1]. This deviation confirms a fundamental change in reaction mechanism between electron-withdrawing and electron-donating aryl azides [1].

Physical Organic Chemistry Hammett Analysis Structure-Reactivity Relationships

1-Azido-4-methoxybenzene: Validated Application Scenarios Driven by Quantitative Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Materials Synthesis

The electron-donating methoxy group does not impair the azide's participation in CuAAC; indeed, 1-azido-4-methoxybenzene is a widely used building block for synthesizing 1,2,3-triazole derivatives . The compound's metabolic inertness under anaerobic microsomal conditions (no detectable reduction) [1] further supports its use in bioconjugation strategies where the azide tag must survive biological environments prior to the click reaction.

Photoaffinity Labeling and Photochemical Crosslinking of Biomolecules and Polymers

Upon UV irradiation, 1-azido-4-methoxybenzene generates a reactive triplet nitrene that can insert into C-H and N-H bonds, enabling covalent crosslinking to nearby biomolecules or polymer chains . The quantified nitrene recombination rate constant (2k₄ = 8.7 × 10⁸ L mol⁻¹ s⁻¹) [1] provides a basis for calculating optimal irradiation parameters. Aryl azides are among the most established photoreactive groups for protein crosslinking and photoaffinity labeling .

Organometallic Synthesis: Rhenium and Related Transition Metal Imido Complexes

The distinct mechanistic behavior of 1-azido-4-methoxybenzene in rhenium-mediated imido formation—characterized by a large negative entropy of activation and a break in the Hammett plot —makes it a valuable substrate for studying fundamental organometallic reaction mechanisms. Researchers synthesizing rhenium(VII) oxoimido complexes should anticipate different kinetics and potential mechanistic pathways compared to electron-deficient aryl azides .

Biological Probe Development Requiring Redox Stability

For applications in live-cell imaging or in vivo labeling, the compound's lack of metabolic reduction under anaerobic microsomal conditions is advantageous. Unlike p-nitrophenyl azide, which is rapidly reduced (20-fold faster than p-cyano and p-chloro analogs) , 1-azido-4-methoxybenzene remains stable, making it a preferred azide tag for bioorthogonal chemistry in reducing intracellular environments.

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